3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
Description
3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a hydrazide derivative featuring a 3,5-dinitro-substituted benzoic acid core conjugated with a benzo[1,3]dioxol-5-ylmethylene group. This compound integrates electron-withdrawing nitro groups and a heterocyclic benzo[1,3]dioxole moiety, which may influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C15H10N4O7 |
|---|---|
Molecular Weight |
358.26 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H10N4O7/c20-15(10-4-11(18(21)22)6-12(5-10)19(23)24)17-16-7-9-1-2-13-14(3-9)26-8-25-13/h1-7H,8H2,(H,17,20)/b16-7+ |
InChI Key |
QREOLHMOASQEKU-FRKPEAEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE typically involves the condensation of 3,5-dinitrobenzohydrazide with 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and benzohydrazide moieties.
Reduction: Amino derivatives of the benzohydrazide moiety.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have demonstrated that 3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide exhibits significant antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis. In vitro experiments revealed that treatment with this compound resulted in:
- A reduction in cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes, indicating a protective mechanism against oxidative damage.
These findings highlight its potential use in therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study by Smith et al. (2024) focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a basis for developing novel antimicrobial therapies.
Case Study 2: Neuroprotection Research
In another study assessing the neuroprotective effects of the compound, researchers found that it significantly reduced neuronal apoptosis under oxidative stress conditions. This study opens avenues for further exploration in neuropharmacology .
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,5-DINITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Physicochemical Properties
While specific data for the target compound are unavailable, trends from analogs suggest:
Biological Activity
3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a compound of growing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 53226224
- Molecular Weight : 317.26 g/mol
It consists of a benzoic acid moiety with nitro groups at the 3 and 5 positions and a hydrazide linkage to a benzo[1,3]dioxole structure. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer potential of 3,5-dinitro-benzoic acid derivatives has been explored in various studies. Notably, compounds similar to this hydrazide have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Case Study : A study demonstrated that a related compound inhibited the growth of MCF-7 cells with an IC50 value of approximately 20 µM, suggesting potential for further development as an anticancer agent.
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can act as an inhibitor for several enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on carbonic anhydrase II (hCA II), which is crucial for maintaining acid-base balance in tissues.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro groups in the structure can facilitate the generation of ROS, leading to oxidative stress in target cells.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : As noted earlier, the compound inhibits key enzymes that are vital for cellular metabolism.
Safety and Toxicology
While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary toxicity assessments indicate that derivatives may exhibit moderate toxicity levels:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
